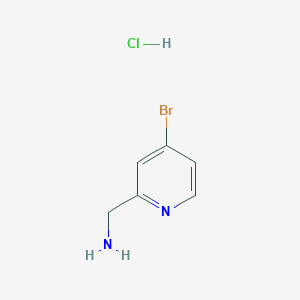

(4-Bromopyridin-2-yl)methanamine hydrochloride

Beschreibung

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

(4-bromopyridin-2-yl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2.ClH/c7-5-1-2-9-6(3-5)4-8;/h1-3H,4,8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGGJLXXNEQXMIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1Br)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90743156 | |

| Record name | 1-(4-Bromopyridin-2-yl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90743156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1001414-95-4, 1779128-18-5 | |

| Record name | 2-Pyridinemethanamine, 4-bromo-, hydrochloride (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1001414-95-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Pyridinemethanamine, 4-bromo-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1779128-18-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Bromopyridin-2-yl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90743156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(4-Bromopyridin-2-yl)methanamine hydrochloride molecular weight

An In-depth Technical Guide to (4-Bromopyridin-2-yl)methanamine Hydrochloride: Synthesis, Properties, and Applications

Introduction

(4-Bromopyridin-2-yl)methanamine hydrochloride is a pivotal heterocyclic building block in the fields of pharmaceutical and medicinal chemistry. Its unique structure, featuring a pyridine ring substituted with a bromine atom and a methylamine hydrochloride group, offers a versatile scaffold for the synthesis of complex, biologically active molecules. The presence of multiple reactive sites allows for diverse chemical modifications, making it a valuable intermediate for drug discovery and development professionals. This guide provides a comprehensive overview of its chemical properties, a detailed synthetic protocol, reactivity analysis, and essential safety information.

Physicochemical and Structural Properties

The foundational characteristics of (4-Bromopyridin-2-yl)methanamine hydrochloride are summarized below. The molecular weight of the hydrochloride salt is derived from the free base, (4-Bromopyridin-2-yl)methanamine (MW: 187.04 g/mol ), by the addition of hydrogen chloride.[1][2][3]

Table 1: Physicochemical Properties

| Property | Value | Reference(s) |

| IUPAC Name | (4-Bromopyridin-2-yl)methanamine hydrochloride | |

| CAS Number | 1001414-95-4 | [4] |

| Molecular Formula | C₆H₈BrClN₂ | [5] |

| Molecular Weight | 223.50 g/mol | [6] |

| Appearance | Typically an off-white to light yellow solid | [7] |

| Purity | Often supplied at ≥95% purity | [8] |

| Storage | Store under an inert atmosphere, in a dry, well-ventilated place.[9][10] |

Synthesis and Purification

The synthesis of (4-Bromopyridin-2-yl)methanamine hydrochloride can be achieved through various routes. A common and effective method involves the reduction of the corresponding nitrile, 4-bromo-2-cyanopyridine. This pathway is favored for its reliable yields and straightforward execution.

Experimental Protocol: Synthesis via Nitrile Reduction

This protocol outlines the reduction of 4-bromo-2-cyanopyridine followed by salt formation to yield the target compound.

Step 1: Reduction of 4-bromo-2-cyanopyridine

-

In a suitably sized round-bottom flask, dissolve 4-bromo-2-cyanopyridine (1 equivalent) in an anhydrous solvent such as ethanol or methanol under an inert atmosphere (e.g., Nitrogen or Argon).

-

Add a reducing agent. A common choice is a catalytic amount of a palladium catalyst (e.g., 10% Pd/C) or Raney Nickel.[11]

-

Pressurize the reaction vessel with hydrogen gas (typically 50 psi) or, for an alternative, add a chemical reducing agent like sodium borohydride in the presence of a cobalt(II) chloride catalyst.

-

Stir the reaction mixture vigorously at room temperature for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the filter cake with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to obtain the crude free base, (4-Bromopyridin-2-yl)methanamine, typically as an oil or solid.

Step 2: Formation of the Hydrochloride Salt

-

Dissolve the crude free base in a minimal amount of a suitable solvent, such as diethyl ether or ethyl acetate.

-

Slowly add a solution of hydrochloric acid in an organic solvent (e.g., 2M HCl in diethyl ether or gaseous HCl) dropwise with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the solid product by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield (4-Bromopyridin-2-yl)methanamine hydrochloride.

Synthetic Workflow Diagram

Caption: Synthetic pathway from 4-bromo-2-cyanopyridine.

Chemical Reactivity and Applications in Drug Discovery

The synthetic utility of (4-Bromopyridin-2-yl)methanamine hydrochloride stems from its two distinct reactive sites: the bromine atom on the pyridine ring and the primary amine of the methanamine side chain. This dual functionality allows for sequential and orthogonal chemical modifications, making it a valuable scaffold in the construction of compound libraries for drug discovery.[12]

-

Reactions at the Bromine Atom: The C-Br bond is susceptible to a wide range of metal-catalyzed cross-coupling reactions. This enables the introduction of various aryl, heteroaryl, alkyl, or alkynyl groups, significantly increasing molecular complexity.

-

Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds.

-

Buchwald-Hartwig Amination: Formation of C-N bonds with amines.

-

Sonogashira Coupling: Reaction with terminal alkynes to form C-C bonds.

-

Stille Coupling: Reaction with organostannanes.

-

-

Reactions at the Primary Amine: The aminomethyl group is a versatile nucleophile and can undergo numerous transformations.

-

Acylation/Amide Formation: Reaction with acyl chlorides or carboxylic acids to form amides.

-

Reductive Amination: Reaction with aldehydes or ketones to form secondary or tertiary amines.

-

Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

-

Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

-

This multifaceted reactivity allows chemists to precisely engineer final molecular structures to optimize biological activity, selectivity, and pharmacokinetic properties.[12]

Diagram of Synthetic Versatility

Caption: Key reaction pathways for chemical modification.

Safety, Handling, and Storage

(4-Bromopyridin-2-yl)methanamine hydrochloride is considered hazardous and requires careful handling in a laboratory setting. It is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[8][10] It may also cause respiratory irritation.[13][14]

Table 2: Hazard and Precautionary Information

| Category | Statements | Reference(s) |

| Hazard Statements (H) | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [8][13][14] |

| Precautionary Statements (P) | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [13][14] |

Handling and Storage:

-

Handling: Use only in a well-ventilated area or outdoors.[13] Avoid contact with skin, eyes, and clothing.[9] Do not eat, drink, or smoke when using this product.[14]

-

Storage: Store in a tightly-closed container in a cool, dry, and well-ventilated place.[13] The compound may be air and moisture-sensitive (hygroscopic), so storage under an inert atmosphere is recommended.[9][10]

Conclusion

(4-Bromopyridin-2-yl)methanamine hydrochloride is a highly functionalized and versatile chemical intermediate with significant applications in synthetic organic chemistry, particularly in the design and development of novel pharmaceutical agents. Its distinct reactive handles allow for extensive structural diversification, enabling researchers to explore chemical space efficiently. Proper understanding of its properties, synthesis, and handling is crucial for its safe and effective use in the laboratory.

References

-

2a biotech. (n.d.). (4-BROMOPYRIDIN-2-YL)METHANAMINE HYDROCHLORIDE. Retrieved from [Link]

-

PubChem. (n.d.). (4-Bromopyridin-3-YL)methanamine. Retrieved from [Link]

-

HETEROCYCLES. (1999). SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatility of (4-Bromopyridin-2-yl)methanamine in Custom Organic Synthesis. Retrieved from [Link]

- Google Patents. (n.d.). CN102603622B - Synthetic method of 2-amino-4-bromopyridine.

Sources

- 1. 865156-50-9|(4-Bromopyridin-2-yl)methanamine|BLD Pharm [bldpharm.com]

- 2. (4-Bromopyridin-3-YL)methanamine | C6H7BrN2 | CID 51358485 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (4-Bromopyridin-2-yl)methanamine(865156-50-9) 1H NMR [m.chemicalbook.com]

- 4. 2abiotech.net [2abiotech.net]

- 5. (4-Bromopyridin-3-yl)methanamine hydrochloride | 1335056-34-2 [sigmaaldrich.com]

- 6. fluorochem.co.uk [fluorochem.co.uk]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 865156-50-9 Cas No. | (4-Bromopyridin-2-yl)methanamine | Apollo [store.apolloscientific.co.uk]

- 9. fishersci.com [fishersci.com]

- 10. WERCS Studio - Application Error [assets.thermofisher.com]

- 11. CN102603622B - Synthetic method of 2-amino-4-bromopyridine - Google Patents [patents.google.com]

- 12. nbinno.com [nbinno.com]

- 13. aksci.com [aksci.com]

- 14. echemi.com [echemi.com]

Strategic Handling and Safety Protocols for (4-Bromopyridin-2-yl)methanamine Hydrochloride

Executive Summary: The Dual Nature of the Scaffold

(4-Bromopyridin-2-yl)methanamine hydrochloride (CAS: 259806-33-2) is a high-value heterocyclic building block, ubiquitous in the synthesis of kinase inhibitors and fragment-based drug discovery. Its structural utility lies in its orthogonality: the 4-bromo substituent allows for metal-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), while the 2-methanamine pendant serves as a versatile nucleophilic linker for amide coupling or reductive amination.

However, this utility comes with a significant operational caveat.[1] As a hydrochloride salt, the compound is stable but highly hygroscopic . Upon neutralization to its free base, it becomes oxidatively unstable and prone to polymerization. This guide outlines the causality-driven protocols required to handle this compound without compromising assay reproducibility or safety.

Physicochemical Profile & Technical Specifications

To handle this compound effectively, one must understand the physical forces driving its instability.

| Property | Specification / Characteristic | Operational Implication |

| Molecular Formula | Stoichiometry calculations must account for the salt form. | |

| Molecular Weight | ~223.50 g/mol | Use this MW for molarity, not the free base MW (~187.04). |

| Appearance | White to off-white crystalline solid | Yellowing indicates oxidation or hydrolysis. |

| Solubility | High: Water, DMSO, Methanol Low: DCM, Hexanes (Salt form) | Critical: Cannot extract the salt into organic layers; must free-base first. |

| Hygroscopicity | High (Deliquescent) | Rapidly absorbs atmospheric water, altering effective mass. |

| Acidity (pKa) | Pyridine N: ~2-3 (suppressed by Br) Primary Amine: ~8-9 | The primary amine is the dominant nucleophile upon neutralization. |

Hazard Identification & Risk Assessment

While the Safety Data Sheet (SDS) classifies this compound as an Irritant (Skin/Eye) and potentially Toxic, the practical laboratory risks are more nuanced.

The "Invisible" Dust Hazard

As a dry HCl salt, the static charge of the fine powder often leads to aerosolization during weighing.

-

Mechanism: Inhalation of the dust brings the HCl salt into contact with mucous membranes, where it rapidly dissolves to form hydrochloric acid and the organic amine.

-

Consequence: Severe respiratory irritation and potential sensitization.

-

Control: Weighing must occur inside a chemical fume hood or a powder containment enclosure.

Corrosivity & Permeation

Halogenated pyridines can exhibit significant skin permeability. The combination of the corrosive HCl component and the lipophilic pyridine ring creates a transdermal delivery vector for the toxicophore.

Interactive Risk Assessment Workflow

The following diagram illustrates the decision logic for handling this compound safely.

Figure 1: Operational workflow for risk assessment and handling decisions.

Storage and Stability Protocols

The primary enemy of (4-Bromopyridin-2-yl)methanamine hydrochloride is moisture . Water absorption leads to hydrolysis of the salt, creating a local acidic environment that can degrade the pyridine ring over long periods.

Protocol: The "Double-Desiccation" Method

-

Primary Container: Keep the original vial tightly taped with Parafilm.

-

Secondary Environment: Place the vial inside a secondary jar containing activated silica gel or Drierite with a moisture indicator.

-

Atmosphere: If the bottle is opened, backfill with Argon before resealing. Nitrogen is acceptable, but Argon is heavier than air and provides a better blanket for the solid.

Why this matters: If the salt absorbs 5% water by weight (common in humid labs), your molarity calculations for a subsequent reaction will be off by 5%. In precise fragment-based screening, this stoichiometry error can lead to false negatives.

Operational Protocol: In-Situ Free-Basing

Researchers frequently fail reactions because they use the HCl salt directly in conditions where the free amine is required, or they free-base it too early, allowing it to degrade.

The Golden Rule: Generate the free base immediately prior to use.

Step-by-Step Methodology

This protocol converts the stable HCl salt into the reactive free amine for nucleophilic attacks (e.g., reacting with an acid chloride or ester).

Reagents:

-

(4-Bromopyridin-2-yl)methanamine HCl

-

Saturated Aqueous

(or 1M NaOH for faster kinetics, use caution) -

Dichloromethane (DCM) or Ethyl Acetate

Procedure:

-

Dissolution: Dissolve the calculated mass of HCl salt in a minimum volume of water (approx. 5 mL per gram).

-

Neutralization: Slowly add saturated

while stirring. Monitor for effervescence (-

Causality: The pH must exceed the pKa of the primary amine (~9) to ensure >99% is in the unprotonated, lipophilic form.

-

-

Extraction: Extract the aqueous mixture 3x with DCM.

-

Note: The free base is highly soluble in DCM; the inorganic salts remain in the water.

-

-

Drying: Pass the combined organic layers through a hydrophobic filter or over anhydrous

. -

Concentration (Critical): Evaporate the solvent in vacuo at low temperature (< 30°C). Do not heat.

-

Immediate Use: Re-dissolve the resulting oil/solid immediately in the reaction solvent (e.g., DMF, THF).

Visualization of the Free-Basing Logic

Figure 2: Extraction workflow for isolating the reactive free base.

Emergency Response

In the event of exposure, the dual chemical nature (corrosive acid salt + toxic pyridine) requires specific actions.[1]

-

Eye Contact: Immediate irrigation for 15 minutes. The HCl component causes immediate damage.

-

Skin Contact: Wash with soap and water.[1][2][4] Do not use alcohol, as this may increase the permeation of the pyridine ring through the dermis.

-

Spill Cleanup: Do not dry sweep. Dampen the solid with a wet paper towel to prevent dust generation, then wipe up. Treat the waste as halogenated organic waste.

References

-

Fisher Scientific. (2025).[5] Safety Data Sheet: 4-Bromopyridine hydrochloride. Retrieved from

-

National Center for Biotechnology Information. (2025).[5] PubChem Compound Summary for CID 2783863, 4-Bromopyridine hydrochloride. Retrieved from

-

BenchChem. (2025).[5][6] The Strategic Utility of 2-Bromo-4-iodopyridine in Modern Medicinal Chemistry. (Contextual reference for halogenated pyridine handling). Retrieved from

-

GuideChem. (2025). 4-Bromopyridine hydrochloride Properties and Applications. Retrieved from

Sources

Strategic Sourcing and Synthetic Utility of (4-Bromopyridin-2-yl)methanamine Hydrochloride

Executive Summary

(4-Bromopyridin-2-yl)methanamine hydrochloride (CAS: 865156-50-9) represents a high-value "bifunctional" scaffold in modern drug discovery. Its structure offers two distinct orthogonal reactivity vectors: a primary amine for linker attachment and a 4-bromo substituent for cross-coupling reactions. However, its commercial availability is often plagued by variable salt stoichiometry (mono- vs. di-HCl), hygroscopicity, and regioisomeric impurities. This guide provides a self-validating framework for sourcing, analyzing, and utilizing this intermediate to ensure reproducibility in downstream medicinal chemistry campaigns.

Part 1: Chemical Intelligence & Scaffold Analysis

Before engaging suppliers, researchers must understand the intrinsic properties that drive the compound's instability and reactivity.

Structural Properties

-

Chemical Name: (4-Bromopyridin-2-yl)methanamine hydrochloride[1][2]

-

Common CAS: 865156-50-9 (Generic HCl salt), 1209458-86-5 (Free base)

-

Molecular Weight: 187.04 (Free base) / 223.50 (Mono-HCl) / 259.96 (Di-HCl)

-

Appearance: Off-white to pale yellow hygroscopic solid. Darkening indicates oxidation or free-basing.

The Reactivity Matrix

The molecule serves as a linchpin in Fragment-Based Drug Discovery (FBDD).

-

Vector A (C-Br): Electronic deficient pyridine ring activates the C4-position for Suzuki-Miyaura or Buchwald-Hartwig couplings.

-

Vector B (CH2-NH2): The benzylic-like amine is highly nucleophilic but prone to oxidative deamination if not stored as a salt.

Part 2: Sourcing Intelligence (Supplier Evaluation)

Sourcing this specific pyridine derivative requires navigating a fragmented supply chain. "Catalog" suppliers often re-package material from a few core manufacturers.

The Supplier Tier System

Do not rely on brand names alone. Classify suppliers by their analytical transparency.

| Tier | Supplier Type | Typical Purity | Risk Profile | Recommended Use |

| Tier 1 | Primary Manufacturers (e.g., WuXi, Pharmablock) | >98% | Low. Batch-specific NMR/LCMS provided. | GMP Scale-up / Late Lead Opt. |

| Tier 2 | Catalog Aggregators (e.g., Combi-Blocks, Enamine) | >95% | Moderate. Stock may be aged; salt form variable. | Hit-to-Lead / Scoping |

| Tier 3 | Spot Market (Alibaba/Indiamart) | Variable | High. Risk of regioisomers (2-Br, 4-amino).[3] | Avoid for biological assays. |

Critical Quality Attributes (CQAs) for Procurement

When requesting quotes, demand the following specifications to filter out low-quality batches:

-

Salt Stoichiometry: Explicitly ask if the batch is Mono-HCl or Di-HCl.

-

Why? A Di-HCl salt will be significantly more acidic. Using a Di-HCl batch in a standard amide coupling protocol (with 1.0 eq base) will result in incomplete neutralization and stalled reaction yields [1].

-

-

Regioisomer Absence: The synthesis often involves bromination of a pyridine precursor.

-

Red Flag: Presence of (2-bromopyridin-4-yl)methanamine. This isomer has identical Mass Spec (MW) but distinct NMR shifts.

-

-

Water Content (KF): Due to hygroscopicity, "wet" batches appear as sticky solids. Acceptable limit: <2% w/w.

Sourcing Decision Logic

Use the following logic flow to determine the "Make vs. Buy" strategy.

Figure 1: Strategic decision tree for sourcing pyridine intermediates. Blue nodes indicate action points.

Part 3: Analytical Validation (Self-Validating Protocols)

Trusting the Certificate of Analysis (CoA) blindly is a major source of experimental failure. Upon receipt of the material, execute this rapid validation protocol.

The "Silver Chloride" Stoichiometry Test

Objective: Determine if you have Mono-HCl or Di-HCl without expensive elemental analysis.

-

Dissolve 10 mg of sample in 1 mL water.

-

Add excess

solution. -

Filter and weigh the AgCl precipitate.

-

Calculation:

-

Theoretical AgCl mass for Mono-HCl (MW ~223)

6.4 mg. -

Theoretical AgCl mass for Di-HCl (MW ~260)

11.0 mg. -

Result: This gravimetric difference is large enough to distinguish salt forms on a standard analytical balance.

-

1H-NMR Identity Confirmation

Solvent: DMSO-d6 (Avoid

-

Pyridine Ring Protons: Look for the specific splitting pattern of a 2,4-substituted pyridine.

- ~8.4 ppm (d, J=5 Hz, H-6)

- ~7.8 ppm (s, H-3)

- ~7.6 ppm (d, H-5)

-

Benzylic Methylene: Singlet at

~4.1 ppm ( -

Ammonium Protons: Broad singlet at

~8.5-9.0 ppm (

Pass/Fail Criterion: If the aromatic region shows a symmetric pattern (AA'BB'), you likely have the 4-substituted isomer (wrong regioisomer) or 4-bromopyridine (missing the methanamine).

Part 4: Synthetic Applications & Workflow

The primary utility of this scaffold is in "Linker-First" or "Core-First" library synthesis.

Protection Strategy (Crucial Step)

Attempting Suzuki coupling on the free amine often leads to catalyst poisoning (Pd coordination to the amine).

-

Recommendation: Protect the amine in situ or as a discrete step before cross-coupling.

-

Preferred Group: Boc (tert-butyloxycarbonyl).

Optimized Workflow

The following workflow maximizes yield by managing the bifunctionality of the scaffold.

Figure 2: Recommended synthetic pathway to avoid catalyst poisoning and side reactions.

Protocol: Boc-Protection (Self-Validating)

-

Suspend: 1.0 eq (4-Bromopyridin-2-yl)methanamine HCl in DCM.

-

Neutralize: Add 2.5 eq Triethylamine (TEA). Observation: Solution should turn clear as the free base forms.

-

React: Add 1.1 eq

. Stir RT for 2h. -

Workup: Wash with 0.5M citric acid (removes unreacted amine/TEA).

-

Validation: TLC (Hex/EtOAc 1:1). The product is less polar and UV active.

Part 5: Handling and Stability

Hygroscopicity Management

The HCl salt is extremely hygroscopic.

-

Storage: Store at -20°C in a sealed container with desiccant packs.

-

Weighing: Allow the bottle to warm to Room Temperature before opening to prevent condensation. Weigh quickly or use a glovebox for precision work (<10 mg).

Free-Basing

If the free base is required:

-

Dissolve salt in minimal water.

-

Adjust pH to >10 with saturated

. -

Extract immediately with DCM (3x).

-

Warning: The free base is less stable than the HCl salt and should be used immediately. Do not store the free base for >24h [2].

References

-

BenchChem. "Synthesis and Discovery of 2-Amino-4-bromopyridine: A Technical Guide." BenchChem Technical Resources. Accessed October 2023. Link

-

ResearchGate. "Handling hygroscopic amine hydrochloride salts protocols." ResearchGate Community Forum. Accessed October 2023. Link

-

ChemicalBook. "(4-Bromopyridin-2-yl)methanamine hydrochloride Properties and Suppliers." ChemicalBook Database. Accessed October 2023. Link

-

Apollo Scientific. "Safety Data Sheet: (4-Bromopyridin-2-yl)methanamine." Apollo Scientific SDS. Accessed October 2023. Link

Sources

physical and chemical properties of (4-Bromopyridin-2-yl)methanamine hydrochloride

A Critical Bifunctional Building Block for Medicinal Chemistry

Executive Summary

(4-Bromopyridin-2-yl)methanamine hydrochloride is a high-value heterocyclic building block characterized by its orthogonal reactivity. It features an electrophilic handle (C4-bromide) suitable for transition-metal-catalyzed cross-couplings and a nucleophilic tether (C2-methanamine) primed for diversification via amide coupling or reductive amination. This unique substitution pattern allows the pyridine ring to serve as a rigid, polar scaffold in fragment-based drug design (FBDD) and PROTAC linker synthesis. This guide provides a definitive technical analysis of its properties, synthesis, and application in high-fidelity lead optimization.

Molecular Identity & Physicochemical Profile[1][2][3][4][5][6][7]

The hydrochloride salt form is preferred in drug development due to its enhanced stability and water solubility compared to the free base, which is prone to oxidation and polymerization upon prolonged storage.

Table 1: Physicochemical Specifications

| Property | Specification | Notes |

| IUPAC Name | (4-Bromopyridin-2-yl)methanamine hydrochloride | |

| Common Name | 2-(Aminomethyl)-4-bromopyridine HCl | |

| CAS Number (Salt) | 1779128-18-5 | Primary identifier for the HCl salt. |

| CAS Number (Free Base) | 865156-50-9 | Reference for stoichiometric calculations. |

| Molecular Formula | C₆H₇BrN₂[1] · xHCl | Typically supplied as mono- or dihydrochloride. |

| Molecular Weight | ~223.50 g/mol (Mono-HCl) | Free base MW: 187.04 g/mol . |

| Appearance | White to off-white crystalline powder | Hygroscopic; turns yellow upon oxidation. |

| Solubility | Water (>50 mg/mL), DMSO, Methanol | Poor solubility in non-polar solvents (DCM, Hexanes). |

| Melting Point | >200°C (Decomposition) | Characteristic of pyridine hydrochloride salts. |

| pKa (Predicted) | ~3.5 (Pyridine N), ~8.8 (Primary Amine) | The pyridine nitrogen is electron-deficient due to the Br substituent. |

Synthetic Routes & Manufacturing[1][7][9]

For research-scale applications, purity and regioselectivity are paramount. Two primary routes exist, but Route B (Boc-Deprotection) is recommended for high-fidelity library synthesis to avoid over-reduction byproducts common in Route A.

Diagram 1: Synthetic Workflow

Caption: Comparison of synthetic routes. Route B is preferred to maintain the integrity of the C4-Bromine bond.

Recommended Protocol (Route B)

-

Precursor: Dissolve tert-butyl ((4-bromopyridin-2-yl)methyl)carbamate in 1,4-dioxane.

-

Deprotection: Add 4.0 M HCl in dioxane (5 equivalents) dropwise at 0°C.

-

Reaction: Warm to room temperature and stir for 2–4 hours. Monitor by LC-MS (disappearance of Boc-mass).

-

Isolation: Dilute with diethyl ether to precipitate the product. Filter the white solid under nitrogen.

-

Purification: Wash the filter cake with cold ether. No column chromatography is typically required.

Chemical Reactivity & Functionalization[7]

This scaffold is a "linchpin" molecule. The C4-position is electronically activated for nucleophilic aromatic substitution (SNAr) or palladium-catalyzed coupling, while the C2-aminomethyl group serves as a standard nucleophile.

Diagram 2: Orthogonal Reactivity Map

Caption: The C4-Br and C2-NH2 handles allow for sequential, orthogonal functionalization strategies.

Key Experimental Considerations

-

Order of Operations: It is generally advisable to perform amide coupling (C2) beforeSuzuki coupling (C4) . The free amine can poison Palladium catalysts. If Suzuki coupling must be done first, protect the amine (e.g., as a Boc-carbamate) or use an excess of base.

-

Base Sensitivity: The pyridine ring renders the C4-bromide susceptible to hydrolysis under strong basic conditions at high temperatures. Use mild bases like K₃PO₄ or Cs₂CO₃ rather than strong alkoxides.

Handling, Stability, & Safety

Safety Profile (GHS Classifications)

-

Signal Word: Warning

-

Hazard Statements:

Storage Protocols

-

Hygroscopicity: The HCl salt is highly hygroscopic. Exposure to ambient moisture will lead to "gumming" and difficulty in handling.

-

Temperature: Store at 2–8°C for short-term (<1 month) or -20°C for long-term storage.

-

Atmosphere: Always store under Argon or Nitrogen .

-

Re-testing: Retest purity by LC-MS every 6 months. Look for the appearance of the N-oxide impurity (+16 mass units).

Analytical Characterization

Validating the identity of this compound requires checking for the specific signature of the 2,4-disubstituted pyridine ring.

1H NMR (400 MHz, DMSO-d6) Expected Signals

| Shift (δ ppm) | Multiplicity | Integration | Assignment | Interpretation |

| 8.50 | Doublet (d) | 1H | C6-H | Characteristic α-proton of pyridine. |

| 8.30 | Broad Singlet | 3H | NH₃⁺ | Ammonium protons (exchangeable with D₂O). |

| 7.80 | Singlet (d) | 1H | C3-H | Isolated proton between substituents. |

| 7.65 | Doublet of Doublets | 1H | C5-H | Coupling with C6-H. |

| 4.20 | Singlet (q) | 2H | -CH₂- | Benzylic-like methylene protons. |

LC-MS[5][8]

-

Ionization: ESI+

-

Parent Ion [M+H]+: Two peaks of equal intensity at m/z 187.0 and 189.0 (characteristic 1:1 isotopic pattern of ⁷⁹Br/⁸¹Br).

References

-

ABCR GmbH. Product Specification: (4-Bromopyridin-2-yl)methanamine hydrochloride. Catalog #AB449599. Link

-

J&K Scientific. Safety Data Sheet: 1-(4-Bromopyridin-2-yl)methanamine hydrochloride. CAS 1779128-18-5.[4] Link

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 46907956, (4-Bromopyridin-2-yl)methanamine. Link

- Carey, J. S., et al. "Analysis of the reactions used for the preparation of drug candidate molecules." Organic & Biomolecular Chemistry 4.12 (2006): 2337-2347.

-

BLD Pharm. Product MSDS: (4-Bromopyridin-2-yl)methanamine. CAS 865156-50-9.[5] Link

Sources

- 1. 865156-50-9|(4-Bromopyridin-2-yl)methanamine|BLD Pharm [bldpharm.com]

- 2. 865156-50-9 Cas No. | (4-Bromopyridin-2-yl)methanamine | Apollo [store.apolloscientific.co.uk]

- 3. aksci.com [aksci.com]

- 4. CAS#:84359-11-5 | 2-Pyridinemethanamine,hydrochloride (1:1) | Chemsrc [chemsrc.com]

- 5. 865156-50-9 CAS MSDS ((4-Bromopyridin-2-yl)methanamine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

Technical Guide: Solubility Profiling & Handling of (4-Bromopyridin-2-yl)methanamine Hydrochloride

This guide details the physicochemical profile, solubility characteristics, and handling protocols for (4-Bromopyridin-2-yl)methanamine hydrochloride .[1]

As a specialized heterocyclic building block, direct public solubility datasets are limited. The quantitative data provided below synthesizes available experimental values from close structural analogs (e.g., (2-Chloropyridin-4-yl)methanamine HCl) and standard cheminformatic principles for pyridine-methanamine salts.

Part 1: Executive Summary & Physicochemical Identity

(4-Bromopyridin-2-yl)methanamine hydrochloride is a polar, ionic building block used primarily in the synthesis of kinase inhibitors and other nitrogen-containing heterocycles. As a hydrochloride salt of a primary amine, it exhibits high aqueous solubility but requires strict pH control to prevent free-base precipitation during formulation or assay preparation.

Compound Identity

| Property | Detail |

| IUPAC Name | (4-Bromopyridin-2-yl)methanamine hydrochloride |

| CAS Number | 1001414-95-4 (HCl salt); 865156-50-9 (Free base) |

| Molecular Formula | C₆H₇BrN₂[2][3][4][5][6][7][8][9][10] · HCl |

| Molecular Weight | 223.50 g/mol (Salt); 187.04 g/mol (Free Base) |

| Appearance | White to pale yellow crystalline solid |

| Hygroscopicity | High (Deliquescent upon prolonged exposure) |

Part 2: Solubility Data & Solvent Compatibility

Thermodynamic Solubility Profile (Analog-Derived)

The following values are benchmarked against the structural analog (2-Chloropyridin-4-yl)methanamine hydrochloride. Due to the ionic lattice of the HCl salt, the bromine-to-chlorine substitution exerts minimal impact on aqueous solubility limits.

| Solvent System | Solubility Limit (Est.) | Classification | Notes |

| Water (pH < 6.0) | > 80 mg/mL | Highly Soluble | Salt form is fully dissociated. |

| PBS (pH 7.4) | ~ 50 mg/mL | Soluble | Buffering capacity may alter saturation point. |

| DMSO | ~ 85 mg/mL | Soluble | Exothermic dissolution; use for stock solutions. |

| Methanol | > 30 mg/mL | Soluble | Good for transfers/dilutions. |

| Ethanol | ~ 10-20 mg/mL | Moderately Soluble | Temperature dependent. |

| Dichloromethane (DCM) | < 1 mg/mL | Insoluble | Salt is too polar. |

| Diethyl Ether | < 0.1 mg/mL | Insoluble | Used for precipitation/washing. |

pH-Dependent Solubility Logic

The solubility of this compound is dictated by the protonation state of the primary amine (pKa ~9.0) and the pyridine nitrogen (pKa ~3.0).

-

pH < 3.0: Both nitrogens are protonated (Dicationic). Extreme solubility.

-

pH 4.0 – 8.0: Primary amine is protonated (Monocationic). High solubility (Salt form).[11]

-

pH > 10.0: Both nitrogens deprotonated (Neutral Free Base). Risk of Precipitation. The free base is significantly less soluble in water and may oil out or crystallize.

Dissolution Visualization (Graphviz)

Caption: Solubility equilibrium shifts based on solvent pH. Maintaining acidic to neutral pH is critical to prevent free base precipitation.

Part 3: Experimental Protocols

Protocol A: Preparation of 50 mM DMSO Stock Solution

Purpose: Create a stable stock for biological assays (IC50/EC50) or synthetic coupling.

-

Calculate Mass: To prepare 10 mL of a 50 mM solution:

-

MW (HCl Salt) = 223.50 g/mol

-

Required Mass =

.

-

-

Weighing: Weigh 112 mg ± 1 mg of the substance into a glass vial.

-

Solvent Addition: Add 5 mL of anhydrous DMSO.

-

Dissolution: Vortex vigorously for 30 seconds. If particles persist, sonicate at 35°C for 5 minutes.

-

Final Volume: Adjust volume to exactly 10 mL with DMSO.

-

Storage: Aliquot into amber vials and store at -20°C. Stable for 6 months.

Protocol B: Kinetic Solubility Assay (High Throughput)

Purpose: Verify solubility in specific assay buffers (e.g., PBS) before screening.

-

Plate Prep: Dispense 5 µL of 50 mM DMSO stock into a 96-well plate.

-

Buffer Addition: Add 195 µL of the target buffer (e.g., PBS pH 7.4) to reach a theoretical concentration of 1.25 mM.

-

Incubation: Shake at 500 rpm for 24 hours at Room Temperature (25°C).

-

Filtration: Filter using a 0.45 µm PVDF filter plate to remove undissolved precipitate.

-

Analysis: Analyze filtrate via UV-Vis (254 nm) or LC-MS. Compare peak area to a standard curve prepared in 100% DMSO (representing 100% solubility).

Workflow Visualization (Graphviz)

Caption: Step-by-step decision matrix for preparing stable solutions of (4-Bromopyridin-2-yl)methanamine HCl.

Part 4: Handling & Stability (The "Self-Validating" System)

To ensure data integrity, researchers must treat the solubility of this compound as a dynamic system dependent on environmental factors.

-

Hygroscopic Management:

-

Risk: The HCl salt will absorb atmospheric water, altering the effective molecular weight and leading to concentration errors.

-

Control: Always equilibrate the vial to room temperature before opening. Store with desiccants. If the solid appears "clumpy" or "wet," re-dry under high vacuum (0.1 mbar) or determine water content via Karl Fischer titration before weighing.

-

-

Free Base Conversion (Synthesis Context):

-

If using this compound in a reaction requiring the free base (e.g., nucleophilic attack), do not rely on simple dissolution.

-

Protocol: Dissolve the HCl salt in a minimum amount of water, basify with sat. NaHCO₃ (pH 9), and extract immediately into DCM or Ethyl Acetate. Use the organic layer immediately.

-

-

Analytical Verification:

-

When running LC-MS, the salt will dissociate. You will observe the mass of the cation (

m/z, 1:1 Br isotope pattern). The chloride counter-ion is transparent to UV/MS positive mode.

-

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 62609, Pyridine hydrochloride. Retrieved from [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. 865156-50-9|(4-Bromopyridin-2-yl)methanamine|BLD Pharm [bldpharm.com]

- 3. Pyridine hydrochloride | 628-13-7 [chemicalbook.com]

- 4. Pyridinium chloride - Wikipedia [en.wikipedia.org]

- 5. echemi.com [echemi.com]

- 6. fluorochem.co.uk [fluorochem.co.uk]

- 7. CN104974082A - Preparation method of 2-methyl-4-bromopyridine - Google Patents [patents.google.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. huarongpharma.com [huarongpharma.com]

- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 11. CAS 62302-28-7: 4-Pyridinemethanol, hydrochloride (1:1) [cymitquimica.com]

- 12. assets.thermofisher.cn [assets.thermofisher.cn]

- 13. fishersci.com [fishersci.com]

- 14. aksci.com [aksci.com]

Methodological & Application

palladium-catalyzed cross-coupling with (4-Bromopyridin-2-yl)methanamine

An Application Guide to Palladium-Catalyzed Cross-Coupling Reactions with (4-Bromopyridin-2-yl)methanamine

Abstract

This comprehensive guide provides detailed application notes and protocols for the palladium-catalyzed cross-coupling of (4-Bromopyridin-2-yl)methanamine, a versatile building block in modern synthetic chemistry.[1] Pyridine derivatives are foundational motifs in medicinal chemistry and materials science, making robust synthetic routes to their functionalized analogues highly valuable.[2][3] This document moves beyond simple procedural lists to explain the underlying scientific principles governing catalyst selection, reaction optimization, and troubleshooting when working with this challenging, bifunctional substrate. Protocols for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings are presented, designed for researchers, scientists, and drug development professionals aiming to leverage this key intermediate.

Introduction: The Strategic Importance of the 2-Aminomethyl-4-Substituted Pyridine Scaffold

The pyridine ring is a privileged heterocycle in drug discovery, appearing in numerous approved pharmaceuticals.[2] The specific substitution pattern of an aminomethyl group at the 2-position and a versatile coupling handle at the 4-position, as found in (4-Bromopyridin-2-yl)methanamine, offers a powerful platform for generating diverse molecular libraries. The primary amine serves as a key pharmacophoric feature or a point for further derivatization, while the bromo-substituent allows for the introduction of aryl, heteroaryl, alkyl, alkynyl, and vinyl groups through palladium-catalyzed cross-coupling reactions.[1][3]

However, the inherent electronic and structural properties of this substrate present unique challenges that must be addressed through rational reaction design.

Core Challenges: Overcoming Catalyst Inhibition with Pyridyl Substrates

The primary obstacle in cross-coupling reactions involving pyridines is the potential for catalyst inhibition or deactivation.[4][5] The lone pair of electrons on the pyridine nitrogen atom can coordinate strongly to the palladium center, effectively acting as a catalyst poison and disrupting the catalytic cycle.[4][6] Furthermore, the presence of the primary aminomethyl group in (4-Bromopyridin-2-yl)methanamine introduces a second potential coordinating site and a nucleophilic functional group that requires careful consideration of reaction conditions.

Key Challenges Include:

-

Catalyst Poisoning: The pyridine nitrogen acts as a strong Lewis base, binding to the palladium active sites and impeding substrate association.[4]

-

Substrate Reactivity: The C4-Br bond on the pyridine ring is more reactive than C2 or C3 positions due to electronic effects, but the oxidative addition step can still be challenging compared to simple aryl bromides.[7]

-

Side Reactions: The aminomethyl group can potentially participate in side reactions, such as N-arylation, if conditions are not properly controlled, especially in Buchwald-Hartwig aminations.

-

Product Inhibition: The coupled product, now a more complex pyridine derivative, can also act as an inhibitor, slowing the reaction as it progresses.[4]

The selection of an appropriate palladium source, and particularly the ancillary ligand, is paramount to overcoming these issues.[7][8]

Caption: Generalized Catalytic Cycle for Palladium Cross-Coupling Reactions.

Application Protocols

The following protocols are designed as robust starting points. Optimization of temperature, reaction time, and reagent stoichiometry may be necessary for specific coupling partners.

Suzuki-Miyaura Coupling: C(sp²)–C(sp²) Bond Formation

The Suzuki-Miyaura reaction is a powerful method for creating biaryl and heteroaryl-aryl structures. [9]For pyridyl substrates, the use of bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands is crucial to promote the desired catalytic activity over catalyst inhibition. [5][10] Scientific Rationale:

-

Catalyst/Ligand: A pre-formed palladacycle precatalyst like XPhos Pd G3 is recommended for reproducibility. [5]XPhos is a bulky, electron-rich biaryl phosphine ligand that stabilizes the Pd(0) state, accelerates oxidative addition, and sterically disfavors pyridine nitrogen coordination. [11]* Base: Potassium phosphate (K₃PO₄) is an effective and moderately strong base suitable for a wide range of boronic acids and functional groups. [11][12]* Solvent: A mixed solvent system like 1,4-dioxane/water facilitates the dissolution of both the organic substrate and the inorganic base, promoting efficient reaction kinetics. [11] Detailed Protocol: Synthesis of 2-(Aminomethyl)-4-(p-tolyl)pyridine

-

To a flame-dried Schlenk tube, add (4-Bromopyridin-2-yl)methanamine (187 mg, 1.0 mmol, 1.0 equiv.), p-tolylboronic acid (163 mg, 1.2 mmol, 1.2 equiv.), and potassium phosphate (K₃PO₄, 637 mg, 3.0 mmol, 3.0 equiv.).

-

Evacuate and backfill the tube with argon or nitrogen gas (repeat 3 times).

-

Add anhydrous 1,4-dioxane (8 mL) and deionized water (2 mL) via syringe.

-

Spage the resulting suspension with argon for 10-15 minutes.

-

Add XPhos Pd G3 (17 mg, 0.02 mmol, 2 mol%) to the mixture under a positive pressure of argon.

-

Seal the tube and heat the reaction mixture to 90-100 °C in a pre-heated oil bath.

-

Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

-

Upon completion, cool the mixture to room temperature, dilute with ethyl acetate (20 mL), and filter through a pad of celite.

-

Wash the filtrate with water (2 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude residue by flash column chromatography (e.g., silica gel, eluting with a gradient of dichloromethane/methanol) to yield the desired product.

| Parameter | Recommended Condition |

| Palladium Precatalyst | XPhos Pd G3 (or Pd(OAc)₂/XPhos) |

| Catalyst Loading | 1 - 3 mol% |

| Boronic Acid | 1.1 - 1.5 equivalents |

| Base | K₃PO₄ (or K₂CO₃, Cs₂CO₃) |

| Base Amount | 2.0 - 3.0 equivalents |

| Solvent System | 1,4-Dioxane / Water (4:1 v/v) |

| Temperature | 80 - 110 °C |

Troubleshooting:

-

Low Conversion: Increase temperature, use a more soluble base (e.g., Cs₂CO₃), or increase catalyst loading. Ensure reagents and solvents are sufficiently deoxygenated.

-

Protodeboronation of Boronic Acid: Use anhydrous conditions and ensure the base is added last after thorough degassing.

-

Formation of Palladium Black: Indicates catalyst decomposition. [4]This may be caused by oxygen contamination or excessive temperature. Using a more robust ligand or a precatalyst can mitigate this.

Buchwald-Hartwig Amination: C(sp²)–N Bond Formation

This reaction enables the synthesis of diaryl amines, alkyl aryl amines, and other N-arylated compounds. [13]When using (4-Bromopyridin-2-yl)methanamine, the primary challenge is achieving selective C-N coupling at the C4-position without interference from the aminomethyl group. Protecting the aminomethyl group (e.g., as a Boc-carbamate) is a viable strategy, but conditions can often be found to achieve selectivity without this extra step.

Scientific Rationale:

-

Catalyst/Ligand: The combination of Pd₂(dba)₃ and a bulky phosphine ligand like BINAP or a Buchwald ligand (e.g., BrettPhos) is highly effective. [14]These ligands promote reductive elimination from the palladium-amido complex, which is often the turnover-limiting step. [15]* Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) is typically required to deprotonate the amine coupling partner and facilitate the formation of the key palladium-amido intermediate. [15]* Solvent: Anhydrous toluene or dioxane is preferred to avoid hydrolysis of the strong base and sensitive intermediates. [14][16] Detailed Protocol: Synthesis of N-benzyl-4-((2-(aminomethyl)pyridin-4-yl)amino)benzonitrile

Note: This is an example of coupling with a second amine. Careful control is needed.

-

To a flame-dried Schlenk tube, add (4-Bromopyridin-2-yl)methanamine (187 mg, 1.0 mmol, 1.0 equiv.), benzylamine (129 mg, 1.2 mmol, 1.2 equiv.), and sodium tert-butoxide (135 mg, 1.4 mmol, 1.4 equiv.).

-

Evacuate and backfill the tube with argon (repeat 3 times).

-

Add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 18 mg, 0.02 mmol, 2 mol%) and BINAP (37 mg, 0.06 mmol, 6 mol%).

-

Add anhydrous toluene (10 mL) via syringe.

-

Seal the tube and heat the reaction mixture to 100-110 °C in a pre-heated oil bath for 12-24 hours.

-

Monitor the reaction by LC-MS.

-

Cool the reaction to room temperature, dilute with ethyl acetate, and quench carefully by adding saturated aqueous NH₄Cl solution.

-

Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

-

Purify by flash column chromatography (silica gel, eluting with a gradient of hexanes/ethyl acetate with 1% triethylamine to prevent streaking).

| Parameter | Recommended Condition |

| Palladium Source | Pd₂(dba)₃ or Pd(OAc)₂ |

| Ligand | BINAP, BrettPhos, Xantphos |

| Catalyst/Ligand Loading | 1-3 mol% Pd / 2-8 mol% Ligand |

| Amine Nucleophile | 1.1 - 1.5 equivalents |

| Base | NaOtBu (or LHMDS, K₃PO₄) |

| Base Amount | 1.2 - 2.0 equivalents |

| Solvent | Toluene, Dioxane (anhydrous) |

| Temperature | 90 - 110 °C |

Troubleshooting:

-

No Reaction: The base may not be strong enough, or the ligand may be unsuitable for the specific amine. Switch to NaOtBu or LHMDS.

-

Hydrodehalogenation (C-Br replaced by C-H): This side reaction can occur if reductive elimination is slow. [13]Using a more electron-rich, bulky ligand can accelerate the desired C-N bond formation.

-

Low Yield with Heteroaromatic Amines: These are challenging nucleophiles. [15]Higher catalyst loading and specialized ligands (e.g., Josiphos-type) may be required.

Sonogashira Coupling: C(sp²)–C(sp) Bond Formation

The Sonogashira reaction provides a direct route to aryl alkynes, which are valuable intermediates in organic synthesis. [17]The classic protocol uses a palladium catalyst in conjunction with a copper(I) co-catalyst. [18][19] Scientific Rationale:

-

Catalyst System: The standard Pd(PPh₃)₂Cl₂/CuI system is often effective. [18]The palladium catalyst facilitates the main cross-coupling cycle, while the copper(I) salt reacts with the terminal alkyne and base to form a copper acetylide, which is the active species for transmetalation. [20]* Base: A liquid amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) serves both as the base to deprotonate the alkyne and often as a solvent or co-solvent. [18]* Solvent: THF or DMF are commonly used solvents to ensure solubility of all components.

Detailed Protocol: Synthesis of (4-(Phenylethynyl)pyridin-2-yl)methanamine

-

To a Schlenk tube, add (4-Bromopyridin-2-yl)methanamine (187 mg, 1.0 mmol, 1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 21 mg, 0.03 mmol, 3 mol%), and copper(I) iodide (CuI, 6 mg, 0.03 mmol, 3 mol%).

-

Evacuate and backfill the tube with argon (repeat 3 times).

-

Add anhydrous THF (8 mL) and triethylamine (Et₃N, 2 mL) via syringe.

-

Add phenylacetylene (112 mg, 1.1 mmol, 1.1 equiv.) dropwise via syringe.

-

Stir the reaction at room temperature or heat gently to 40-50 °C for 2-8 hours.

-

Monitor the reaction by TLC.

-

Upon completion, dilute the mixture with ethyl acetate and filter through a pad of celite to remove catalyst residues.

-

Concentrate the filtrate and purify the residue by flash column chromatography (silica gel, eluting with a hexanes/ethyl acetate gradient) to obtain the product.

| Parameter | Recommended Condition |

| Palladium Catalyst | PdCl₂(PPh₃)₂ or Pd(PPh₃)₄ |

| Copper Co-catalyst | Copper(I) Iodide (CuI) |

| Catalyst Loading | 1-5 mol% Pd, 1-5 mol% CuI |

| Terminal Alkyne | 1.0 - 1.5 equivalents |

| Base | Triethylamine (Et₃N) or DIPEA |

| Solvent | THF, DMF, or neat amine base |

| Temperature | 25 - 60 °C |

Troubleshooting:

-

Glaser Coupling (Alkyne Dimerization): This is a common side reaction promoted by the copper catalyst and oxygen. Ensure the reaction is thoroughly deoxygenated before adding the alkyne. Copper-free Sonogashira conditions can also be employed.

-

Slow Reaction: Gentle heating (40-60 °C) can significantly accelerate the reaction. Ensure the amine base is of high purity.

General Experimental Workflow

A successful cross-coupling experiment relies on a systematic and careful workflow, especially with respect to maintaining an inert atmosphere.

Caption: Standard Laboratory Workflow for Palladium-Catalyzed Cross-Coupling.

Conclusion

(4-Bromopyridin-2-yl)methanamine is a high-value building block whose full potential can be unlocked through a rational approach to palladium-catalyzed cross-coupling. Success hinges on acknowledging and mitigating the inherent challenge of catalyst inhibition by the pyridine nitrogen. The judicious selection of bulky, electron-rich ligands, appropriate bases, and anhydrous, deoxygenated conditions allows for the efficient and high-yielding synthesis of a vast array of 2-aminomethyl-4-substituted pyridines. The protocols and principles outlined in this guide provide a solid foundation for researchers to confidently employ this versatile substrate in the synthesis of novel molecules for pharmaceutical and materials science applications.

References

-

Study on the Selection Mechanism of Ligands and Catalysts in Palladium-Catalyzed Coupling Reactions: A Case Study of Pyridine and Conventional Aromatic Systems. (2026). Oreate AI Blog. 7

-

Daugulis, O., et al. (2011). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. PubMed Central.

-

Technical Support Center: Palladium-Catalyzed Pyridine Synthesis. (2025). Benchchem.

-

Abuhafez, N., & Gramage-Doria, R. (2023). Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. Faraday Discussions.

-

Buchwald-Hartwig Coupling. (n.d.). Organic Synthesis.

-

Molander, G. A., & Ham, J. (2008). Scope of aminomethylations via Suzuki-Miyaura cross-coupling of organotrifluoroborates. PubMed.

-

Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts.

-

Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scientific Research Publishing.

-

Karapetyan, G., & Organ, M. G. (2021). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Angewandte Chemie International Edition.

-

The Versatility of (4-Bromopyridin-2-yl)methanamine in Custom Organic Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

-

Nykaza, T. V., et al. (2018). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv.

-

Buchwald–Hartwig amination. (2024). Wikipedia.

-

Gramage-Doria, R., et al. (2013). Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent ZnN Interactions. ResearchGate.

-

Privileged ligands for palladium-catalyzed cross-coupling reactions. (2021). ResearchGate.

-

Palladium-catalyzed cross-coupling reactions of compound 4 with arylboronic acids. (n.d.). ResearchGate.

-

Heck Coupling. (2016). Synthetic Methods in Drug Discovery: Volume 1.

-

Application Notes and Protocols for Suzuki Coupling of N-(4-Bromopyridin-2-yl)acetamide. (2025). Benchchem.

-

Technical Support Center: Catalyst Selection for Cross-Coupling Reactions. (2025). Benchchem.

-

Sonogashira coupling. (2024). Wikipedia.

-

Palladium-catalyzed Cross-coupling Reactions. (n.d.). Sigma-Aldrich.

-

Sonogashira coupling. (2019). YouTube.

-

Willis, M. C., et al. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science.

-

PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010). Nobel Prize.

-

Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Semantic Scholar.

-

How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. (n.d.). WuXi AppTec.

-

Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. (2013). PMC.

-

Sonogashira Coupling. (2024). Chemistry LibreTexts.

-

Duke, R. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research.

-

A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. (2025). SpringerLink.

-

Hagelin, H., & Klug, C. A. (2001). Investigation of the palladium catalyzed aromatic coupling of pyridine derivatives. ResearchGate.

-

Palladium-catalyzed heck coupling reaction of aryl bromides in aqueous media using tetrahydropyrimidinium salts as carbene ligands. (2013). PubMed.

-

Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube.

-

Heck reaction. (2024). Wikipedia.

-

(4-Bromopyridin-2-yl)methanamine. (n.d.). Apollo Scientific.

-

Suzuki Reaction - Palladium Catalyzed Cross Coupling. (n.d.). Common Organic Chemistry.

-

(4-bromopyridin-2-yl)methanamine (C6H7BrN2). (n.d.). PubChemLite.

-

Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions. (2021). MDPI.

-

Synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine (3) and Suzuki coupling of imine with arylboronic acids. Conditions. (n.d.). ResearchGate.

-

Suzuki Coupling. (n.d.). Organic Chemistry Portal.

-

Purple Light-Promoted Coupling of Bromopyridines with Grignard Reagents via SET. (n.d.). Thieme.

-

Suzuki reactions of 2-bromopyridine with aryl boronic acids. (n.d.). ResearchGate.

-

Amine might end palladium's reign over classic cross coupling reaction. (2021). Chemistry World.

-

Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.

-

Palladium-catalysed cross coupling reactions: what's in the future? with Bruce Lipshutz. (2023). YouTube.

Sources

- 1. nbinno.com [nbinno.com]

- 2. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jocpr.com [jocpr.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Study on the Selection Mechanism of Ligands and Catalysts in Palladium-Catalyzed Coupling Reactions: A Case Study of Pyridine and Conventional Aromatic Systems - Oreate AI Blog [oreateai.com]

- 8. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]

- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 14. organic-synthesis.com [organic-synthesis.com]

- 15. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 18. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. google.com [google.com]

derivatization of (4-Bromopyridin-2-yl)methanamine hydrochloride

An In-Depth Guide to the Synthetic Derivatization of (4-Bromopyridin-2-yl)methanamine Hydrochloride for Advanced Drug Discovery

Authored by a Senior Application Scientist

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the synthetic . This versatile building block possesses two key reactive sites: a primary aminomethyl group and a bromine atom on the pyridine ring. This dual reactivity allows for a diverse range of chemical modifications, making it an invaluable scaffold for constructing libraries of novel compounds for biological screening.

This guide moves beyond simple procedural lists to explain the underlying chemical principles, the rationale behind methodological choices, and the critical parameters that ensure reproducible and high-yielding transformations.

Core Concepts and Starting Material Considerations

(4-Bromopyridin-2-yl)methanamine is typically supplied as a hydrochloride salt to enhance its stability and shelf-life. The primary amine is protonated, forming an ammonium chloride salt (-CH₂NH₃⁺Cl⁻). This has a critical implication for any reaction targeting the amine: the free base must be generated in situ .

Causality: The lone pair of electrons on the nitrogen atom is responsible for its nucleophilicity. In the hydrochloride salt, this lone pair is engaged in a bond with a proton, rendering the amine non-nucleophilic. Therefore, a base is required to deprotonate the ammonium ion and liberate the free amine, which can then participate in the desired reaction.

Practical Implementation: For reactions involving the primary amine (e.g., acylation, sulfonylation, alkylation), at least two equivalents of base are typically required:

-

1.0 equivalent to neutralize the hydrochloride salt and generate the free amine.

-

1.0+ equivalent to act as an acid scavenger, neutralizing the acidic byproduct (e.g., HCl, TsOH) generated during the reaction.

A common procedure to obtain the free amine from its hydrochloride salt involves dissolving the salt in water and adding a base like sodium hydroxide, followed by extraction with an organic solvent.[1]

Derivatization of the Primary Aminomethyl Group

The primary amine is a potent nucleophile, readily participating in reactions to form stable amide, sulfonamide, and secondary/tertiary amine linkages.

Protocol: N-Acylation for Amide Synthesis

N-acylation is a fundamental transformation that couples the primary amine with carboxylic acid derivatives (most commonly acyl chlorides or anhydrides) to form a robust amide bond. This reaction is central to peptide synthesis and the modification of bioactive molecules.[2]

Reaction Principle: The nucleophilic primary amine attacks the electrophilic carbonyl carbon of the acylating agent. The reaction proceeds via a tetrahedral intermediate, which then collapses to form the amide bond and releases a leaving group (e.g., chloride). A base is essential to neutralize the HCl byproduct, driving the reaction to completion.

Detailed Protocol: Synthesis of N-((4-bromopyridin-2-yl)methyl)acetamide

-

Reagent Preparation: To a dry round-bottom flask under an inert atmosphere (N₂ or Argon), add (4-Bromopyridin-2-yl)methanamine hydrochloride (1.0 eq).

-

Dissolution: Add anhydrous dichloromethane (DCM) to the flask (approx. 0.1 M concentration).

-

Base Addition: Add a tertiary amine base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (2.2 eq). Stir the suspension for 10-15 minutes at room temperature.

-

Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is crucial to control the exothermicity of the acylation reaction.

-

Acylating Agent Addition: Add acetyl chloride (1.1 eq) dropwise to the stirred mixture. Slow addition prevents temperature spikes and potential side reactions.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up:

-

Quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution and transfer the mixture to a separatory funnel.

-

Extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

Data Presentation: N-Acylation Substrate Scope

| Acylating Agent | Base (eq) | Solvent | Time (h) | Typical Yield |

| Acetyl Chloride | TEA (2.2) | DCM | 2 | >90% |

| Benzoyl Chloride | DIPEA (2.2) | DCM | 4 | 85-95% |

| Cyclopropanecarbonyl chloride | TEA (2.2) | THF | 3 | 88-96%[3] |

| Acetic Anhydride | Pyridine (solvent) | Pyridine | 6 | 80-90% |

Visualization: N-Acylation Reaction Scheme

Sources

The Strategic deployment of (4-Bromopyridin-2-yl)methanamine in the Synthesis of Novel Active Pharmaceutical Ingredients

This technical guide delves into the multifaceted applications of (4-Bromopyridin-2-yl)methanamine, a versatile heterocyclic building block, in the synthesis of contemporary Active Pharmaceutical Ingredients (APIs). With its unique structural arrangement, featuring a reactive primary amine and a synthetically adaptable bromopyridine core, this intermediate presents a wealth of opportunities for medicinal chemists and process development scientists. This document provides an in-depth exploration of its reactivity, supported by detailed, field-proven protocols for its incorporation into complex molecular scaffolds, with a particular focus on the synthesis of innovative therapeutic agents.

Introduction: The Ascendancy of Bromopyridines in Drug Discovery

The pyridine ring is a privileged scaffold in medicinal chemistry, present in a multitude of approved drugs. The introduction of a bromine atom onto this ring system significantly enhances its synthetic utility. Bromine can act as a versatile handle for a variety of cross-coupling reactions, enabling the introduction of diverse substituents and the construction of complex molecular architectures[1]. Furthermore, the presence of a primary amine provides a nucleophilic center for the formation of amides, sulfonamides, and secondary or tertiary amines through reductive amination, crucial linkages in many biologically active molecules. (4-Bromopyridin-2-yl)methanamine (CAS 865156-50-9) strategically combines these two functionalities, making it a highly valuable intermediate in the quest for novel therapeutics.

Core Applications in API Synthesis: A Gateway to Novel Scaffolds

The primary utility of (4-Bromopyridin-2-yl)methanamine in API synthesis lies in its ability to participate in two key transformations:

-

Amide Bond Formation: The primary amine readily reacts with carboxylic acids and their derivatives to form stable amide bonds, a cornerstone of peptide and small molecule drug design.

-

Reductive Amination: Reaction with aldehydes and ketones, followed by reduction, provides access to a wide array of secondary and tertiary amines, allowing for the exploration of diverse pharmacophores.

These reactions are fundamental to the construction of a wide range of API classes, most notably in the burgeoning field of epigenetic modulators, such as Bromodomain and Extra-Terminal (BET) inhibitors.

Featured Application: Synthesis of BET Bromodomain Inhibitor Scaffolds

BET inhibitors are a promising class of anti-cancer and anti-inflammatory agents that function by targeting bromodomains, protein modules that recognize acetylated lysine residues on histones. Many potent BET inhibitors feature a core scaffold that can be efficiently assembled using (4-Bromopyridin-2-yl)methanamine. The following sections provide detailed protocols for the key synthetic steps.

Table 1: Physicochemical Properties of (4-Bromopyridin-2-yl)methanamine

| Property | Value |

| CAS Number | 865156-50-9 |

| Molecular Formula | C₆H₇BrN₂ |

| Molecular Weight | 187.04 g/mol |

| Appearance | Off-white to pale yellow solid |

| Purity | ≥95% |

Protocol 1: Amide Coupling for the Synthesis of a Key BET Inhibitor Intermediate

This protocol details the coupling of (4-Bromopyridin-2-yl)methanamine with a representative carboxylic acid, a common step in the synthesis of various BET inhibitors.

Reaction Scheme:

Sources

Application Note: (4-Bromopyridin-2-yl)methanamine in Agrochemical Discovery

[1]

Part 1: Strategic Overview

The Bifunctional Linchpin of Modern Crop Protection

(4-Bromopyridin-2-yl)methanamine (CAS: 865156-50-9) represents a high-value scaffold in the synthesis of next-generation agrochemicals. Its structural utility lies in its orthogonal reactivity :

-

The Primary Amine (C2-position): Acts as a nucleophilic "anchor" for attaching toxophores (e.g., pyrazole-4-carbonyls for SDHIs or sulfonylureas for herbicides).

-

The Aryl Bromide (C4-position): Serves as a "diversity handle" for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing the introduction of lipophilic tails essential for cuticular penetration and metabolic stability.

Unlike common 2,3- or 2,6-substituted pyridines, the 2,4-substitution pattern offers a unique geometric vector.[1] This specific angle is increasingly exploited to bypass resistance mechanisms in fungal Succinate Dehydrogenase (SDH) and insect Nicotinic Acetylcholine Receptors (nAChR).[1]

Part 2: Chemical Profile & Handling[3]

| Property | Specification |

| IUPAC Name | 1-(4-Bromopyridin-2-yl)methanamine |

| CAS Number | 865156-50-9 |

| Molecular Weight | 187.04 g/mol |

| Appearance | Pale yellow to brown oil (often supplied as HCl salt) |

| Storage | 2-8°C, under Argon/Nitrogen (Hygroscopic) |

| Solubility | Soluble in DMSO, MeOH, DCM; Sparingly soluble in Hexanes |

| pKa (Calculated) | ~8.5 (Amine), ~2.0 (Pyridine N) |

Handling Advisory: The free base is sensitive to atmospheric CO₂, readily forming carbamates.[1] It is recommended to store as the hydrochloride salt or generate the free base in situ immediately prior to use.

Part 3: Agrochemical Applications[5][6]

Next-Generation SDHI Fungicides

Succinate Dehydrogenase Inhibitors (SDHIs) typically consist of an acid moiety (often a pyrazole) linked to a lipophilic amine. (4-Bromopyridin-2-yl)methanamine is used to synthesize pyridine-linked SDHIs .

-

Mechanism: The amine forms the critical amide bond that H-bonds with Tyrosine/Tryptophan residues in the ubiquinone binding site (site II).

-

Optimization: The 4-bromo group allows late-stage introduction of steric bulk (e.g., p-chlorophenyl, trifluoromethyl groups) to fill the hydrophobic pocket, enhancing potency and selectivity against Septoria tritici and Botrytis cinerea.[1]

Neonicotinoid & Sulfoximine Insecticide Analogs

In the search for "bee-safe" insecticides, the 4-substituted pyridine ring serves as a bioisostere for the chloropyridinyl group found in Imidacloprid.

-

Workflow: The amine is coupled to a nitroguanidine or sulfoximine pharmacophore. The 4-position is then modified to tune water solubility (logP) and reduce off-target toxicity.

Part 4: Experimental Protocols

Protocol A: Chemoselective Amide Coupling (The "Anchor" Step)

Objective: Attach the toxophore (Acid Chloride) to the amine without affecting the bromide.[1]

Reagents:

-

(4-Bromopyridin-2-yl)methanamine (1.0 equiv)

-

Acid Chloride (e.g., 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride) (1.1 equiv)

-

Triethylamine (TEA) (2.5 equiv)[1]

-

Dichloromethane (DCM) (anhydrous)

Procedure:

-

Preparation: Dissolve (4-Bromopyridin-2-yl)methanamine (1.0 mmol) in anhydrous DCM (5 mL) under N₂ atmosphere.

-

Base Addition: Cool to 0°C. Add TEA (2.5 mmol) dropwise. Stir for 10 minutes to ensure free base formation.

-

Coupling: Add the Acid Chloride (1.1 mmol) dissolved in DCM (2 mL) dropwise over 15 minutes.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 2-4 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS.[2]

-

Workup: Quench with saturated NaHCO₃. Extract with DCM (3x).[1][3] Wash organics with brine, dry over Na₂SO₄, and concentrate.[1]

-

Purification: Flash chromatography (SiO₂, 0-40% EtOAc in Hexanes).

Validation Check:

Protocol B: Suzuki-Miyaura Diversification (The "Tail" Step)

Objective: Functionalize the 4-position to scan Structure-Activity Relationships (SAR).

Reagents:

-

Amide Intermediate (from Protocol A) (1.0 equiv)

-

Aryl Boronic Acid (1.5 equiv)[1]

-

K₂CO₃ (2.0 M aqueous solution, 3.0 equiv)

-

1,4-Dioxane (degassed)

Procedure:

-

Setup: In a microwave vial or sealed tube, combine the Amide Intermediate (0.5 mmol), Aryl Boronic Acid (0.75 mmol), and Pd(dppf)Cl₂·DCM (0.025 mmol).[1]

-

Solvent: Add 1,4-Dioxane (4 mL) and 2.0 M K₂CO₃ (0.75 mL).

-

Degassing: Sparge with Argon for 5 minutes. Cap the vessel.

-

Reaction: Heat to 90°C for 4-12 hours (or 110°C for 30 min in microwave).

-

Workup: Filter through a Celite pad. Dilute with EtOAc, wash with water/brine.[1]

-

Purification: Flash chromatography or Prep-HPLC.

Expert Insight: The 4-position of pyridine is electron-deficient. If the coupling is sluggish, switch to a more active catalyst system like XPhos Pd G3 or Pd(OAc)₂/SPhos .[1]

Part 5: Visualization of Synthetic Workflow

The following diagram illustrates the divergent synthesis strategy using (4-Bromopyridin-2-yl)methanamine as the central hub.

Caption: Divergent synthesis workflow transforming the scaffold into distinct agrochemical classes via sequential functionalization.

Part 6: References

-

Scaffold Utility in Agrochemicals:

-

SDHI Design Principles:

-

Synthetic Protocols (Suzuki Coupling on Pyridines):

-

Commercial Availability & Properties:

Sources

- 1. 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus [mdpi.com]

- 2. 4-Bromo-2-methylpyridine synthesis - chemicalbook [chemicalbook.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. 865156-50-9 Cas No. | (4-Bromopyridin-2-yl)methanamine | Apollo [store.apolloscientific.co.uk]

Advanced Application Note: Microwave-Assisted Functionalization of (4-Bromopyridin-2-yl)methanamine

Topic: Microwave-Assisted Synthesis with (4-Bromopyridin-2-yl)methanamine Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, Drug Discovery Researchers

Introduction & Strategic Overview

(4-Bromopyridin-2-yl)methanamine (CAS: 865156-50-9) is a high-value pharmacophore in medicinal chemistry, serving as a critical scaffold for kinase inhibitors, GPCR ligands, and bidentate ligands in organometallic catalysis. Its structure features two distinct reactive centers: an electron-deficient C4-bromide (electrophile) and a primary C2-methanamine (nucleophile).

The "Chelation Trap" in Palladium Catalysis

The defining challenge in working with this scaffold is the 2-picolylamine motif (pyridine nitrogen + adjacent aminomethyl group). This 1,3-nitrogen arrangement forms a stable 5-membered chelate ring with transition metals (Pd, Cu, Ni), potentially arresting catalytic cycles by displacing labile phosphine ligands.

Microwave-Assisted Organic Synthesis (MAOS) is the superior modality for functionalizing this scaffold because:

-

Thermodynamic Override: Rapid superheating (120–150 °C) promotes ligand exchange, preventing the formation of dormant substrate-catalyst resting states.

-

Reaction Velocity: Pyridyl bromides are sluggish in oxidative addition compared to iodides or phenyl bromides. MAOS overcomes this activation energy barrier, reducing reaction times from 12+ hours (thermal reflux) to <30 minutes.